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Compound of Interest

Compound Name:
1-(Oxiran-2-ylmethyl)pyrrolidine-

2,5-dione

CAS No.: 20958-21-8

Cat. No.: B3049512

Get Quote

Executive Summary
N-(2,3-Epoxypropyl)succinimide (commonly referred to as N-Glycidylsuccinimide) represents a

critical bifunctional building block in organic synthesis and polymer chemistry. Characterized by

a five-membered imide ring fused to a reactive glycidyl (epoxide) tail, this molecule serves as a

versatile electrophile. Its dual functionality allows for orthogonal reactivity: the epoxide ring

undergoes facile nucleophilic ring-opening (e.g., with amines, thiols, or carboxylates), while the

succinimide moiety provides thermal stability and can act as a masked amine or a leaving

group in specific transformations.

This technical guide provides a rigorous structural analysis, detailing the physicochemical

architecture, spectroscopic signatures (NMR, IR, MS), and synthesis protocols required for

high-purity isolation. It is designed for researchers requiring precise characterization data to

distinguish the target molecule from common impurities such as hydrolyzed diols or oligomeric

byproducts.
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Molecular Architecture & Physicochemical
Properties[1]
Core Structural Features
The molecule (

) consists of an achiral succinimide core N-alkylated with a chiral glycidyl group. The presence
of the epoxide creates a chiral center at the methine carbon (

), resulting in two enantiomers (

and

). Standard synthesis typically yields the racemate unless chiral epichlorohydrin is employed.

Property Value / Description

IUPAC Name 1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione

Molecular Formula

Molecular Weight 155.15 g/mol

CAS Number
10291-08-4 (Generic) / 19561-17-2 (Specific

Ref.)

Physical State White to off-white crystalline solid

Solubility

Soluble in DMSO, DMF, Chloroform,

Dichloromethane; Sparingly soluble in water

(hydrolysis risk)

Melting Point
95–98 °C (Typical range for pure crystalline

form)

Stereochemical Considerations
Chiral Center: The

carbon of the propyl chain.
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Inversion Potential: Unlike N-glycidylphthalimide, the succinimide ring is less sterically bulky,

potentially allowing faster rotation around the

bond, affecting NMR coupling constants (

).

Spectroscopic Characterization (The Core)
Accurate identification relies on distinguishing the intact epoxide ring from its hydrolyzed diol

counterpart. The following data represents the canonical spectroscopic signature for N-

glycidylsuccinimide.

Nuclear Magnetic Resonance ( H NMR)
Solvent:

, 400 MHz

The spectrum is defined by the symmetry of the succinimide ring and the distinct splitting

pattern of the glycidyl group.
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Position (ppm) Multiplicity Integration
Assignment
Logic

Succinimide Ring 2.75 – 2.80 Singlet (s) 4H

The methylene

protons (

) of the ring are

chemically

equivalent due to

rapid

conformational

averaging and

symmetry.

Epoxide 2.65 dd 1H

Terminal epoxide

proton (trans to

methine).

Characteristic

upfield shift of

strained ring.

Epoxide 2.82 dd 1H

Terminal epoxide

proton (cis to

methine).

Epoxide 3.15 – 3.20 Multiplet (m) 1H

The methine

proton of the

epoxide ring.

Deshielded by

oxygen.

N-Methylene 3.65 dd 1H

Diastereotopic

proton adjacent

to Nitrogen.

N-Methylene 3.95 dd 1H Diastereotopic

proton adjacent

to Nitrogen.

Significant

deshielding due
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to the inductive

effect of the

imide nitrogen.

Critical Quality Attribute (CQA):

Impurity Flag: A broad singlet around 2.0–2.5 ppm indicates

protons from hydrolysis (diol formation).

Impurity Flag: New multiplets appearing at 3.4–3.6 ppm suggest opening of the epoxide ring.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance)

Wavenumber (

)
Vibration Mode Structural Indication

1700, 1770 Stretch

Characteristic doublet for cyclic

imides (symmetric &

asymmetric stretching).

1250 Stretch
Epoxide ring breathing mode

(symmetric).

910 Epoxide Ring Def.

Asymmetric ring deformation

(diagnostic for terminal

epoxides).

850 Bend Epoxide ring C-H bending.

2950–3000 Stretch
Aliphatic C-H stretching of the

succinimide and glycidyl chain.

Mass Spectrometry (ESI-MS)
Molecular Ion
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: m/z 156.16

Sodium Adduct

: m/z 178.14

Fragment 1 (Loss of Epoxide): m/z ~99 (Succinimide ring cation)

Fragment 2 (Ring Opening): m/z 174 (Hydrolyzed diol

) – Presence indicates wet solvent or degradation.

Synthesis & Impurity Profiling
The synthesis involves the nucleophilic substitution of epichlorohydrin by succinimide under

basic conditions.

Reaction Pathway Visualization
The following diagram illustrates the synthesis logic and the primary degradation pathway

(hydrolysis) that researchers must control.
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(Target)
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+ H2O
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Figure 1: Synthetic pathway and primary degradation mechanism.

Experimental Protocol: Synthesis & Purification
Objective: Synthesis of N-(2,3-epoxypropyl)succinimide with >98% purity.

Reagents:

Succinimide (1.0 eq)
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Epichlorohydrin (3.0 eq, excess serves as solvent/reactant)

Potassium Carbonate (

, 1.2 eq, anhydrous)

Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst)

Solvent: Acetonitrile (

) or neat Epichlorohydrin.

Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a reflux condenser, suspend Succinimide

(10 mmol) and anhydrous

(12 mmol) in Acetonitrile (50 mL).

Addition: Add TBAB (0.5 mmol) followed by dropwise addition of Epichlorohydrin (30 mmol)

under stirring.

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase:

Ethyl Acetate/Hexane 1:1). The spot for Succinimide (

) should disappear, replaced by the product (

).

Filtration: Cool to room temperature. Filter off the inorganic salts (

, unreacted

).

Concentration: Evaporate the solvent and excess epichlorohydrin under reduced pressure

(Rotavap). Caution: Do not exceed 50°C to prevent polymerization.

Purification:
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Crude: Yellowish oil or solid.

Recrystallization:[1] Dissolve in minimum hot Isopropanol (IPA) or Ethanol. Cool slowly to

4°C. Filter the white crystals.

Alternative: Silica gel column chromatography (Hexane:EtOAc 7:3).

Impurity Control Table
Impurity Type Origin Detection Method Removal Strategy

Succinimide
Unreacted starting

material

TLC /

H NMR (Singlet at 2.7

ppm shifts slightly)

Wash organic layer

with water (if product

is extracted in

); Column

chromatography.

Epichlorohydrin Excess reagent H NMR (distinct allyl

signals)

High-vacuum drying

(product is non-

volatile compared to

epi).

Diol Derivative Hydrolysis of epoxide

MS (m/z 174), IR

(Broad -OH stretch

~3400

)

Recrystallization from

anhydrous solvents;

Avoid aqueous

workup if possible.

Oligomers
Ring-opening

polymerization

GPC / NMR

(Broadening of peaks)

Keep reaction

temperature <100°C;

Store at -20°C.

Reactivity & Functional Applications[1][7]
Mechanism of Action
The utility of N-glycidylsuccinimide lies in its Hard/Soft Acid-Base (HSAB) profile.

Epoxide Ring (Hard Electrophile): Reacts readily with amines (lysine residues), thiols

(cysteine), and hydroxyls. This is the primary mode for bioconjugation or cross-linking.
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Imide Ring (Stable Scaffold): The succinimide ring is generally stable under the mild basic

conditions used to open the epoxide. However, under strong hydrolysis (pH > 10 or pH < 2),

the imide ring opens to form succinamic acid derivatives.

Application Workflow: Protein Cross-linking
The following diagram depicts the logic flow for using this molecule to cross-link a target

protein.

Protein Target
(Surface Lysines)

Incubation
(pH 8.0 - 9.0, Buffer)

N-Glycidylsuccinimide

Nucleophilic Attack
(Lys-NH2 -> Epoxide)

Succinimide-Functionalized
Protein
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Figure 2: Bioconjugation workflow targeting surface lysine residues.

References
ChemicalBook. (2025). Succinimide Spectral Data and Properties. Retrieved from .

PubChem. (2025). N-(2,3-Epoxypropyl)phthalimide Compound Summary. (Used as structural

analog for glycidyl assignment). Retrieved from .

Sigma-Aldrich. (2025). Product Specification: N-Glycidylphthalimide. Retrieved from .

Organic Chemistry Portal. (2025). Synthesis of Imides and Succinimides. Retrieved from .

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3049512/docs?utm_src=pdf-body-img#structural-analysis-technical-guide-n-2-3-epoxypropyl-succinimide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem. (2025). Protocols for N-substituted Succinimide Synthesis. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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